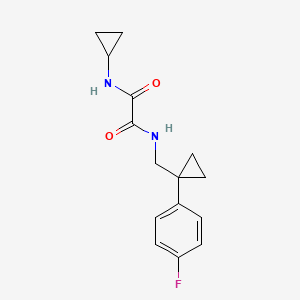
N1-cyclopropyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-cyclopropyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been shown to have promising anticancer activity in preclinical studies, making it a potential candidate for cancer therapy.
作用機序
N1-cyclopropyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide selectively inhibits RNA polymerase I transcription by binding to the DNA transcription initiation complex. This results in the downregulation of ribosomal RNA synthesis, which is required for cancer cell growth and proliferation. The inhibition of RNA polymerase I transcription leads to the activation of the p53 pathway, which induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N1-cyclopropyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide has been shown to have a variety of biochemical and physiological effects in cancer cells. It inhibits ribosomal RNA synthesis, leading to the downregulation of ribosomal proteins and subsequent inhibition of cancer cell growth. N1-cyclopropyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide also activates the p53 pathway, which induces cell cycle arrest and apoptosis in cancer cells. In addition, N1-cyclopropyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide has been shown to sensitize cancer cells to other anticancer agents, such as cisplatin and doxorubicin.
実験室実験の利点と制限
N1-cyclopropyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide has several advantages for lab experiments. It has shown potent anticancer activity in preclinical models, making it a promising candidate for cancer therapy. In addition, N1-cyclopropyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide has been shown to sensitize cancer cells to other anticancer agents, which could potentially improve the efficacy of combination therapies. However, N1-cyclopropyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, N1-cyclopropyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide has been shown to have some toxic effects in preclinical studies, which could limit its clinical use.
将来の方向性
There are several future directions for research on N1-cyclopropyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide. One potential direction is to investigate its efficacy in combination with other anticancer agents, such as immunotherapies or targeted therapies. Another direction is to explore the use of N1-cyclopropyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide in different types of cancer, such as pancreatic or lung cancer. Additionally, further studies are needed to determine the optimal dosing and administration of N1-cyclopropyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide in preclinical and clinical settings. Finally, more research is needed to understand the mechanism of action of N1-cyclopropyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide and its effects on normal cells and tissues.
合成法
N1-cyclopropyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide is synthesized through a multi-step process that involves the reaction of several chemical reagents. The synthesis method was first described by Peltonen et al. in 2014. The starting material for the synthesis is 4-fluorobenzylamine, which is reacted with cyclopropylmethyl bromide to form the intermediate 4-fluorobenzyl-(cyclopropyl)methylamine. This intermediate is then reacted with oxalyl chloride to form the corresponding oxalyl chloride derivative. The final step involves the reaction of the oxalyl chloride derivative with cyclopropylamine to yield N1-cyclopropyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide.
科学的研究の応用
N1-cyclopropyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide has been extensively studied for its anticancer activity in preclinical models. It has been shown to selectively inhibit RNA polymerase I transcription, leading to the downregulation of ribosomal RNA synthesis and subsequent inhibition of cancer cell growth. N1-cyclopropyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide has been tested in a variety of cancer cell lines, including breast, ovarian, and colon cancer, and has shown promising results in inhibiting tumor growth. In addition, N1-cyclopropyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide has been shown to sensitize cancer cells to other anticancer agents, such as cisplatin and doxorubicin.
特性
IUPAC Name |
N'-cyclopropyl-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O2/c16-11-3-1-10(2-4-11)15(7-8-15)9-17-13(19)14(20)18-12-5-6-12/h1-4,12H,5-9H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQUCIGJNZHSGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NCC2(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cyclopropyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(furan-2-yl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2621507.png)
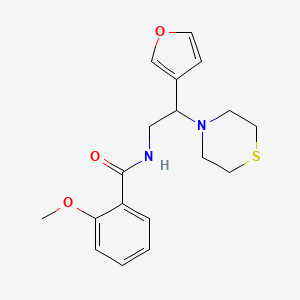
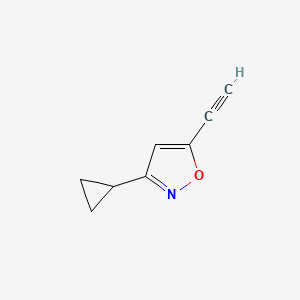
![9-(4-chlorophenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2621511.png)
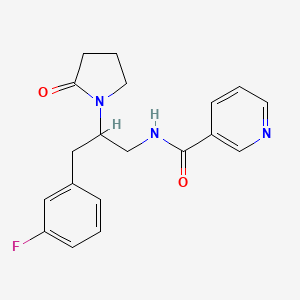
![N-(2-(dimethylamino)-2-phenylethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2621520.png)


![4-bromo-1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2621524.png)
![2-{[7-(Acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]amino}butanoic acid](/img/structure/B2621525.png)
![(2Z)-N-(furan-2-ylmethyl)-7-hydroxy-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2621526.png)
![3-(3-cyclopentylpropanamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2621528.png)
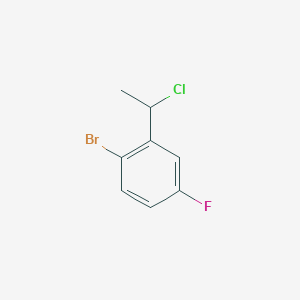
![5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/no-structure.png)